
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole” is a chemical compound that contains a bromophenyl group, a trifluoromethyl group, and a tetrazole group. The bromophenyl group consists of a phenyl ring (a ring of six carbon atoms) with a bromine atom attached. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms. The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl, trifluoromethyl, and tetrazole groups. The bromophenyl group would contribute to the aromaticity of the compound, while the trifluoromethyl group would introduce a degree of electronegativity due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl, trifluoromethyl, and tetrazole groups. The bromine atom in the bromophenyl group could potentially be a site of reactivity, as bromine is a good leaving group . The trifluoromethyl group could potentially influence the compound’s reactivity due to the presence of the highly electronegative fluorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl, trifluoromethyl, and tetrazole groups could potentially influence properties such as the compound’s polarity, solubility, and stability .科学的研究の応用
Multifunctional Mononuclear Complexes
Research has focused on synthesizing multifunctional mononuclear complexes involving bisthienylethenes and cobalt(II) complexes, demonstrating slow magnetic relaxation and photochromic behavior. The study showcases the potential of substituents like the bromo group in influencing the crystal structure, magnetic relaxation, and photochromic properties of such complexes. This underscores the versatility of bromophenyl compounds in designing materials with specific electronic and optical functionalities (Cao, Wei, Li, & Gu, 2015).
Coordination Chemistry of Perfluoroaryl-1H-Tetrazoles
Efforts to synthesize fluorinated 5-aryl-1H-tetrazoles have led to the successful preparation of compounds like (3,5-bis(trifluoromethyl)phenyl)tetrazole and their Cu complexes. This area of research reveals the significance of perfluoroaryl tetrazoles in coordination chemistry, offering insights into the structural and electronic properties of these complexes and their negligible superexchange between metal ions, which is crucial for understanding their magnetic and electronic behaviors (Gerhards et al., 2015).
Tetrazoles via Multicomponent Reactions
The synthesis of tetrazole derivatives through multicomponent reactions (MCRs) has been reviewed, highlighting the importance of tetrazole scaffolds in medicinal chemistry and drug design due to their bioisosterism, metabolic stability, and physicochemical properties. This research emphasizes the innovative synthetic pathways to access diverse tetrazole scaffolds, contributing to the advancement of pharmaceutical chemistry and materials science (Neochoritis, Zhao, & Dömling, 2019).
Inhibition Mechanism for Copper Corrosion
Investigations into the corrosion inhibition mechanism of 5-phenyltetrazole derivatives for copper in sulfuric acid medium have provided valuable insights into the protective capabilities of these compounds. This research not only showcases the effectiveness of such inhibitors in reducing corrosion but also contributes to the understanding of their adsorption behavior and interaction with metal surfaces, which is vital for the development of more efficient corrosion inhibitors (Tan et al., 2019).
Safety and Hazards
将来の方向性
The study and application of “1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole” could potentially be a topic of future research, particularly in the field of medicinal chemistry. Compounds with similar structures have been studied for their potential use in the development of new pharmaceuticals .
特性
IUPAC Name |
1-(2-bromophenyl)-5-(trifluoromethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N4/c9-5-3-1-2-4-6(5)16-7(8(10,11)12)13-14-15-16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJXGMBZLGERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
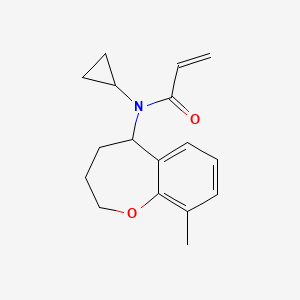
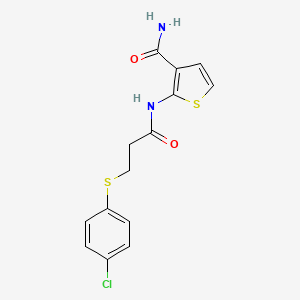
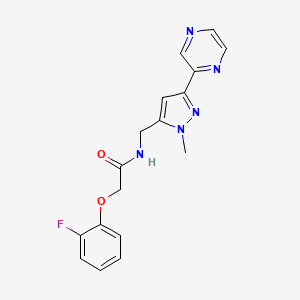
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2969740.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2969742.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2969743.png)
![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)
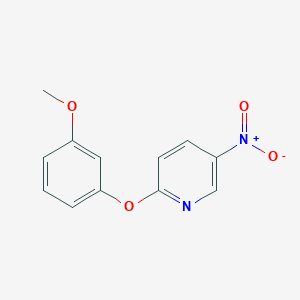
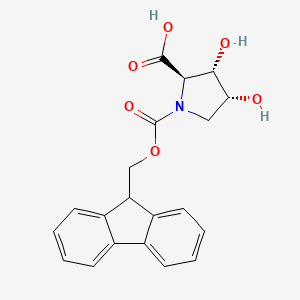
![5-Amino-2-[(3-bromophenyl)methoxy]benzamide](/img/structure/B2969753.png)
![1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2969754.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)

